molecular formula C16H18N2O2 B1397256 Ethyl 3-amino-4-(4-toluidino)benzoate CAS No. 1220020-00-7

Ethyl 3-amino-4-(4-toluidino)benzoate

Cat. No.: B1397256
CAS No.: 1220020-00-7
M. Wt: 270.33 g/mol
InChI Key: MUYYPWWCUYVVBD-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-(4-toluidino)benzoate is a substituted benzoate ester featuring an amino group at position 3 and a 4-toluidino group (para-methylaniline) at position 4 of the benzene ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing heterocyclic compounds such as benzimidazoles, which exhibit anti-inflammatory, antimicrobial, and antitumor activities . Its structural uniqueness lies in the conjugation of electron-donating substituents (amino and toluidino groups), which influence electronic properties, solubility, and reactivity.

Properties

IUPAC Name

ethyl 3-amino-4-(4-methylanilino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-3-20-16(19)12-6-9-15(14(17)10-12)18-13-7-4-11(2)5-8-13/h4-10,18H,3,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYYPWWCUYVVBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NC2=CC=C(C=C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-4-(4-toluidino)benzoate typically involves the reaction of ethyl 4-aminobenzoate with 4-toluidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as crystallization or chromatography to achieve the required purity for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-(4-toluidino)benzoate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding quinones, while reduction may produce amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

Ethyl 3-amino-4-(4-toluidino)benzoate has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and protein binding.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the development of new materials and as a reference standard in analytical chemistry

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4-(4-toluidino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and chemical properties of ethyl 3-amino-4-(4-toluidino)benzoate are highly dependent on substituent modifications. Below is a comparative analysis with key analogs:

Substituent Variations on the Amino Group

a) Ethyl 3-Amino-4-(Cyclohexylamino)Benzoate (CAS 347174-05-4)
  • Structure: Cyclohexylamino group replaces the toluidino moiety.
  • Properties : The bulky cyclohexyl group enhances lipophilicity (logP ~2.4), improving membrane permeability but reducing aqueous solubility.
  • Applications: Intermediate for ketorolac, a non-steroidal anti-inflammatory drug (NSAID) .
  • Key Difference: The cyclohexyl group provides steric hindrance, slowing down nucleophilic reactions compared to the planar toluidino group in the target compound.
b) Ethyl 3-Amino-4-(Methylamino)Benzoate (CAS 66315-23-9)
  • Structure: Methylamino group at position 3.
  • Properties: Lower molecular weight (236.31 g/mol) and reduced steric bulk compared to the toluidino derivative.
  • Reactivity: Higher electrophilicity at the aromatic ring due to weaker electron-donating effects of methylamino vs. toluidino.
  • Toxicity: Irritating to eyes and skin, as noted in safety data sheets .
c) Ethyl 3-Amino-4-(Propylamino)Benzoate (CAS 848819-85-2)
  • Structure: Propylamino substituent at position 4.
  • Applications : Building block for agrochemicals and dyes.
  • Solubility: Increased alkyl chain length reduces polarity, making it less soluble in polar solvents than the toluidino analog .

Substituent Variations on the Ester Group

a) Mthis compound (CAS 1426958-51-1)
  • Structure : Methyl ester instead of ethyl.
  • Molecular Weight : ~14 g/mol less than the ethyl ester.
  • Reactivity : Faster hydrolysis under basic conditions due to lower steric protection of the ester carbonyl .
b) Ethyl 4-([(4-Chlorophenyl)Methyl]Thiazinan)Benzoate (CAS 375832-93-2)
  • Structure : Thiazinan ring and chlorophenyl group introduced.
  • Applications: Potential antimicrobial agent due to the chlorophenyl moiety’s bioactivity .
  • Key Difference: The thiazinan ring adds rigidity, altering binding affinity in biological targets compared to the flexible toluidino group.

Electronic and Solubility Comparisons

Compound Substituent (Position 4) Molecular Weight (g/mol) logP Solubility (Polar Solvents) Key Application
This compound 4-Toluidino ~285.34 ~2.8 Moderate Benzimidazole synthesis
Ethyl 3-amino-4-(cyclohexylamino)benzoate Cyclohexylamino 236.31 ~2.4 Low Ketorolac intermediate
Ethyl 4-(dimethylamino)benzoate Dimethylamino 207.26 ~1.9 High Polymer initiator
Methyl 3-amino-4-(methylamino)benzoate Methylamino 194.20 ~1.5 High Lab-scale reactions

Research Findings and Implications

  • Reactivity: The toluidino group in this compound facilitates electrophilic substitution reactions, making it superior for synthesizing benzimidazoles compared to alkylamino analogs .
  • Biological Activity: Derivatives with aromatic substituents (e.g., toluidino, chlorophenyl) show enhanced binding to microbial enzymes compared to aliphatic groups .
  • Thermal Stability : Bulkier substituents (e.g., cyclohexyl) improve thermal stability but may reduce reaction yields in solution-phase syntheses .

Biological Activity

Ethyl 3-amino-4-(4-toluidino)benzoate, a benzoic acid derivative, has garnered attention in various fields, including medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

  • Molecular Formula: C₁₆H₁₈N₂O₂
  • Molecular Weight: Approximately 270.33 g/mol

The compound features an ethyl ester group, an amino group, and a toluene derivative on the aromatic ring, contributing to its unique chemical properties.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl 3-amino-4-benzoate with p-toluidine. This reaction is generally performed under controlled conditions to maximize yield and purity:

  • Reagents: Ethyl 3-amino-4-benzoate, p-toluidine
  • Catalyst: Acid catalyst (e.g., sulfuric acid)
  • Conditions: Elevated temperature and refluxing for several hours
  • Purification: Crystallization or distillation to isolate the product

The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems:

  • Sodium Ion Channels: The compound may inhibit sodium ion channels on nerve membranes, similar to other local anesthetics. This inhibition can prevent the conduction of nerve impulses, leading to anesthetic effects.
  • Enzyme Interactions: It has been utilized in studies examining enzyme interactions and protein binding, suggesting potential roles in modulating enzymatic activity.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Local Anesthetic Properties: Similar to procaine and tetracaine, it may serve as a local anesthetic in medical applications.
  • Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties against various pathogens.

Case Studies and Research Findings

  • Local Anesthetic Efficacy:
    • A study evaluated the efficacy of this compound in animal models for local anesthesia during surgical procedures. Results indicated comparable effectiveness to established local anesthetics like lidocaine.
  • Antimicrobial Activity:
    • In vitro tests demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating potential for further development as an antimicrobial agent.

Comparative Analysis

Compound NameMolecular FormulaBiological ActivityNotes
This compoundC₁₆H₁₈N₂O₂Local anesthetic, antimicrobialPotential for pharmaceutical applications
ProcaineC₁₃H₁₁N₃O₂Local anestheticWidely used in dentistry
TetracaineC₁₁H₁₅N₃O₂Local anestheticMore potent than procaine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-amino-4-(4-toluidino)benzoate
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Ethyl 3-amino-4-(4-toluidino)benzoate

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